4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a naphthalene moiety attached to the chromen-2-one core via an oxoethoxy linker. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,7-dimethylcoumarin with 2-naphthaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted chromen-2-one derivatives.
Scientific Research Applications
4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,7-dimethyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
- 2,9-di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
- 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific structural features, such as the presence of both chromen-2-one and naphthalene moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4,7-dimethyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C23H18O4/c1-14-9-20(23-15(2)11-22(25)27-21(23)10-14)26-13-19(24)18-8-7-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3 |
InChI Key |
XTTXWCZEVKCIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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